N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The piperidine ring can be synthesized through a series of reactions involving the reduction of pyridine derivatives. The pyrazole moiety is often prepared via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide can be compared with other similar compounds, such as:
N-(1-benzylpiperidin-4-yl)acetamide: Lacks the pyrazole moiety, which may result in different chemical properties and biological activities.
N-(4-{[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide: Contains additional functional groups that may enhance its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27FN4O |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C24H27FN4O/c1-17-22(24(28-27-17)19-7-9-20(25)10-8-19)15-23(30)26-21-11-13-29(14-12-21)16-18-5-3-2-4-6-18/h2-10,21H,11-16H2,1H3,(H,26,30)(H,27,28) |
InChI Key |
SLLJGAGEPRVKDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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